Diphenyliodonium-2-carboxylate Monohydrate

Übersicht

Beschreibung

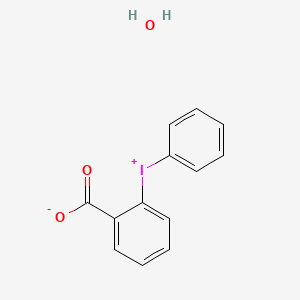

Diphenyliodonium-2-carboxylate Monohydrate is an organoiodine compound with the molecular formula C13H11IO3. It is a hydrate form of 2-(Phenyliodonio)benzoate, which is known for its unique chemical properties and applications in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyliodonium-2-carboxylate Monohydrate typically involves the reaction of iodobenzene with benzoic acid under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide or peracetic acid, which facilitates the formation of the iodonium ion. The resulting product is then crystallized from an aqueous solution to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyliodonium-2-carboxylate Monohydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iodosylbenzene derivatives.

Reduction: Reduction reactions can convert the iodonium ion to iodide.

Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include iodosylbenzene derivatives, iodide salts, and substituted benzoate compounds. These products have significant applications in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Photoacid Generation

Diphenyliodonium-2-carboxylate monohydrate acts as a photoacid generator (PAG). When irradiated with UV light, it generates acidic species that can lower the pH by approximately three units. This characteristic is crucial for applications in materials science and organic synthesis, where pH changes can trigger specific reactions or transitions.

Biochemical Interactions

The compound interacts with various enzymes and proteins, influencing oxidative stress responses within cells. It can facilitate the transfer of oxygen atoms to substrates, leading to the generation of reactive oxygen species (ROS), which are vital in cellular signaling and defense mechanisms.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly for forming carbon-iodine bonds. Its ability to act as an oxidizing agent makes it valuable in synthesizing complex organic molecules.

Biochemical Studies

The compound is employed in biochemical investigations to explore the role of iodine in biological systems. Its effects on oxidative stress responses have been studied extensively, demonstrating its potential therapeutic applications in inflammatory conditions.

Material Science

As a photoinitiator, this compound enhances the durability and efficiency of UV-curable coatings and adhesives. Its ability to generate acid upon UV exposure makes it suitable for developing photoresponsive materials that change properties based on light exposure.

Industrial Applications

This compound is also used in producing specialty chemicals and materials due to its unique reactivity profile. Its stability under various conditions allows it to be incorporated into diverse industrial processes.

Antioxidant Properties

Research indicates that Diphenyliodonium-2-carboxylate exhibits antioxidant activity by inhibiting ROS production across various cell types. For instance, studies have shown its capability to reduce oxidative damage in human neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP).

Toxicity Studies

Toxicity assessments reveal that while high doses of Diphenyliodonium-2-carboxylate may pose risks, appropriate concentrations can yield beneficial effects in controlled settings. These findings suggest potential therapeutic applications when used judiciously.

Case Studies

- Photogelling Applications : A study demonstrated that this compound effectively induces sol-to-gel transitions under UV light, making it useful for developing dynamic materials that respond to environmental stimuli.

- Oxidative Stress Research : In another investigation, the compound was shown to modulate oxidative stress responses in cellular models, highlighting its potential as a therapeutic agent for conditions characterized by oxidative damage.

- Synthesis of Complex Molecules : The compound has been employed as an intermediate in synthesizing complex organic molecules such as 1,2,3,4-tetraphenylnaphthalene, showcasing its versatility beyond photogelling applications.

Wirkmechanismus

The mechanism of action of Diphenyliodonium-2-carboxylate Monohydrate involves the formation of reactive iodonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is primarily due to the presence of the positively charged iodine atom, which acts as an electrophile in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diphenyliodonium chloride

- Phenyl(trifluoromethyl)iodonium triflate

- Bis(4-methoxyphenyl)iodonium hexafluorophosphate

Uniqueness

Diphenyliodonium-2-carboxylate Monohydrate is unique due to its specific structure, which includes a benzoate group attached to the iodonium ion. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .

Biologische Aktivität

Diphenyliodonium-2-carboxylate monohydrate (CAS Number: 96195-89-0) is a hypervalent iodine compound that has garnered attention in biochemical research due to its unique properties and biological activities. This article delves into its biochemical interactions, cellular effects, molecular mechanisms, and potential applications in scientific research.

The molecular formula of this compound is C₁₃H₉IO₂, with a molecular weight of 324.12 g/mol. The compound is characterized by its iodonium ion, which plays a crucial role in its reactivity and biological activity.

This compound acts primarily as an oxidizing agent . It interacts with various enzymes and proteins, influencing oxidative stress responses within cells. This compound can facilitate the transfer of oxygen atoms to substrates, leading to the generation of reactive oxygen species (ROS), which are pivotal in cellular signaling and defense mechanisms.

Cellular Effects

The compound exhibits significant effects on cellular functions:

- Cell Signaling : It activates pathways associated with oxidative stress, promoting the expression of genes involved in antioxidant defense mechanisms.

- Metabolism : Diphenyliodonium-2-carboxylate can alter the activity of metabolic enzymes, impacting energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism underlying the biological activity of Diphenyliodonium-2-carboxylate involves:

- Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites, thereby modifying their catalytic activities.

- Gene Expression Regulation : The compound interacts with transcription factors and regulatory proteins, influencing the transcription of specific genes related to oxidative stress and metabolism .

Transport and Distribution

The transport of Diphenyliodonium-2-carboxylate within cells is facilitated by specific transporters or through passive diffusion. Once inside the cell, it binds to proteins that help localize it to specific organelles, such as mitochondria, where it can modulate mitochondrial functions and oxidative stress responses.

Subcellular Localization

The localization of Diphenyliodonium-2-carboxylate is critical for its biological effects. Its ability to target specific compartments within cells enhances its role in cellular processes related to oxidative stress and metabolism.

Antioxidant Activity

Research has demonstrated that Diphenyliodonium-2-carboxylate exhibits antioxidant properties by inhibiting ROS production in various cell types. In one study, the compound was shown to reduce oxidative damage in human neutrophils stimulated with fMLP (formyl-methionyl-leucyl-phenylalanine), highlighting its potential therapeutic applications in inflammatory conditions .

Toxicity Studies

An acute oral toxicity study conducted by the Environmental Protection Agency (EPA) indicated that while there are risks associated with high doses of Diphenyliodonium-2-carboxylate, its biological activity also suggests potential benefits when used at appropriate concentrations in controlled settings .

Applications in Scientific Research

Diphenyliodonium-2-carboxylate has diverse applications:

- Organic Synthesis : It serves as a reagent for forming carbon-iodine bonds.

- Biochemical Studies : The compound is utilized to explore iodine's role in biological systems and oxidative stress responses.

- Industrial Uses : It is employed in producing specialty chemicals and materials due to its unique reactivity profile .

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Diphenyliodonium Chloride | Iodine salt | Used as a photoinitiator |

| Phenyl(trifluoromethyl)iodonium Triflate | Iodine salt | Enhanced stability under UV light |

| Bis(4-methoxyphenyl)iodonium Hexafluorophosphate | Iodine salt | High reactivity in organic synthesis |

Diphenyliodonium-2-carboxylate stands out due to its stability and unique structure that includes a benzoate group attached to the iodonium ion, making it particularly useful for various applications in research and industry .

Eigenschaften

IUPAC Name |

2-phenyliodoniobenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2.H2O/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCFFVMWVHFFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342795 | |

| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96195-89-0 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96195-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes diphenyliodonium-2-carboxylate monohydrate useful in the development of photoresponsive materials?

A: this compound functions as a photoacid generator (PAG). [, ] Upon exposure to UV light, it undergoes photolysis, generating acidic species. This characteristic is crucial in developing photoresponsive materials as the released acid can trigger further chemical reactions or alter the physical properties of the surrounding environment.

Q2: Beyond its role in photogelling, are there other applications for this compound?

A: Yes, this compound plays a key role as an intermediate in the synthesis of complex organic molecules. [] For instance, it's a crucial component in the preparation of 1,2,3,4-tetraphenylnaphthalene, showcasing its versatility beyond photoresponsive materials.

Q3: What analytical techniques help elucidate the mechanism of photogelation induced by this compound?

A: Small-angle neutron scattering (SANS) provides valuable insights into the structural changes occurring during photogelation. [] By analyzing the scattering patterns, researchers can deduce the arrangement of laponite nanoparticles before and after UV irradiation, shedding light on the mechanism of network formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.